molecular formula C11H15NO2 B12440965 Ethyl 2-amino-4,5-dimethylbenzoate

Ethyl 2-amino-4,5-dimethylbenzoate

Cat. No.: B12440965
M. Wt: 193.24 g/mol
InChI Key: VCZGTEOAIUAPNL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, featuring an ethyl ester group, two methyl groups, and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of ethyl 2,4-dimethylbenzoate using ammonia or an amine under suitable conditions. This reaction may require a catalyst or specific reaction conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 2-amino-4,5-dimethylbenzoate can be compared to other similar compounds, such as:

    Ethyl 2,4-dimethylbenzoate: Lacks the amino group, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.

    2-Amino-4,5-dimethylbenzoic acid: The free acid form, which can be used as a precursor in the synthesis of the ester.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-4,5-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)8(3)6-10(9)12/h5-6H,4,12H2,1-3H3

InChI Key

VCZGTEOAIUAPNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C)N

Origin of Product

United States

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